Dysprosium(3+) perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of dysprosium(3+) complexes, including perchlorate salts, often involves the reaction of dysprosium salts with perchloric acid or perchlorate salts under controlled conditions. The process may vary depending on the desired crystal structure, purity, and physicochemical properties of the final product.

Molecular Structure Analysis

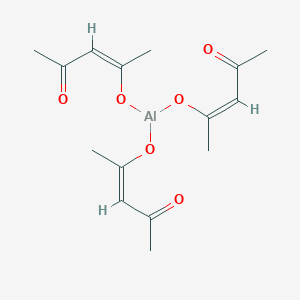

The molecular structure of dysprosium(3+) compounds can be quite complex, with coordination numbers typically ranging from 8 to 9 due to dysprosium's large ionic radius. The coordination environment is determined by the ligands surrounding the dysprosium ion, which in the case of perchlorate would involve oxygen atoms from the perchlorate anions. The molecular geometry can be influenced by factors such as solvent type and concentration of reactants.

Chemical Reactions and Properties

Dysprosium(3+) perchlorate may undergo various chemical reactions, including hydrolysis, depending on the pH and the presence of other ions or molecules in solution. The compound's chemical behavior is indicative of the lanthanide series, characterized by high reactivity towards water and other polar solvents, leading to the formation of hydrated complexes.

Physical Properties Analysis

The physical properties of dysprosium(3+) perchlorate include solubility in water and other polar solvents, melting point, and magnetic properties. The compound's luminescence properties are also of interest, with dysprosium(3+) ions showing strong emission in the visible to near-infrared range under certain conditions, which is valuable for optical applications.

Chemical Properties Analysis

Chemically, dysprosium(3+) perchlorate is stable under dry conditions but may decompose upon heating or in the presence of strong reducing agents. Its chemical stability and reactivity are crucial for applications in catalysis, synthesis of new materials, and as a precursor for the preparation of dysprosium-containing compounds with specific magnetic and optical properties.

For detailed studies and references, see the research on electronic energy levels and photophysical characterization of dysprosium(III) complexes (Kofod, Arppe-Tabbara, & Sørensen, 2019), magnetic properties analysis (Ke et al., 2010), and studies on hydrolysis and structural chemistry (Vasca et al., 2004), among others.

Aplicaciones Científicas De Investigación

Photonics Applications

- Scientific Field: Photonics

- Application Summary: Dysprosium(3+) ions doped oxyfluoro antimony borate glasses are used in photonics applications .

- Methods of Application: The glasses were prepared using a conventional melt-quenching technique . Dysprosium oxide-doped glasses with a composition of 60B2O3-10Sb2O3-10Al2O3-10NaF-(10-x) LiF-xDy2O3 (x = 0.1,0.5, 1.0,1.5,2.0,2.5 mol%) were used .

- Results: The absorption spectra were used to determine the oscillator strength of the Dy3+ absorption transitions as well as the bond created with the O−2 ion in the titled glass network . The PL emission spectrum shows two main strong emissions at blue(480nm), yellow (575nm) and one less emission at red (663nm) .

Ion-Selective Electrode

- Scientific Field: Analytical Chemistry

- Application Summary: Dysprosium(3+) perchlorate is used in the development of a Dysprosium(III) ion-selective electrode .

- Methods of Application: The ion-selective liquid membrane electrode comprises the dysprosium(III)-imprinted polymer (20 mg), polyvinyl chloride (75 mg), and plasticizer nitrophenyl octyl ether (80 mg) .

- Results: The electrode showed a Nernstian response of 19.3 mV dec −1 in the range of 10 −7 ∼ 10 −2 M .

Permanent Magnets

- Scientific Field: Material Science

- Application Summary: Dysprosium is used in neodymium‐iron‐boron (Neo) permanent magnets to improve the magnets’ resistance to demagnetization, and by extension, its high temperature performance .

- Methods of Application: Dysprosium is alloyed with other elements to form the permanent magnets .

- Results: The addition of Dysprosium enhances the high temperature performance of the magnets .

Glow-in-the-Dark Safety Markings

- Scientific Field: Material Science

- Application Summary: Dysprosium(3+) ions are used in the preparation of SrAl2O4: Eu2+, Dy3+ phosphor pigments for glow-in-the-dark safety markings .

- Methods of Application: The phosphor pigments are prepared by an optimized perchlorate-assisted combustion synthesis . Recipes with different oxidizer/fuel ratios were designed to create an in-situ reducing-reaction atmosphere and promote Eu3+ → Eu2+ reduction .

- Results: The pigments show a specific long-lasting, green emission . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .

Nuclear Reactors

- Scientific Field: Nuclear Physics

- Application Summary: Dysprosium is used in the manufacture of control rods used for nuclear reactors . This is because dysprosium can absorb many neutrons without undergoing fission .

- Methods of Application: Dysprosium is incorporated into the control rods used in nuclear reactors .

- Results: The use of dysprosium in control rods helps to control the rate of fission in the reactor .

Data-storage Devices

- Scientific Field: Computer Science

- Application Summary: Dysprosium is used in data-storage devices .

- Methods of Application: Dysprosium is used in the manufacture of certain types of data-storage devices .

- Results: The use of dysprosium in these devices helps to enhance their data storage capabilities .

Safety And Hazards

Direcciones Futuras

Dysprosium(3+) perchlorate and related compounds have potential applications in various fields. For instance, lanthanide compounds, which include Dysprosium(3+) perchlorate, show high energy barriers to magnetic relaxation, leading to speculation about their use in molecular spintronic devices . Additionally, Dysprosium-doped strontium aluminate, prepared using perchlorate-assisted combustion synthesis, has been used to create phosphorescent pigments for glow-in-the-dark safety markings .

Propiedades

IUPAC Name |

dysprosium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

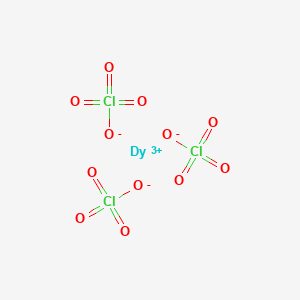

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium(3+) perchlorate | |

CAS RN |

14017-53-9 |

Source

|

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)